迷迭香碱

描述

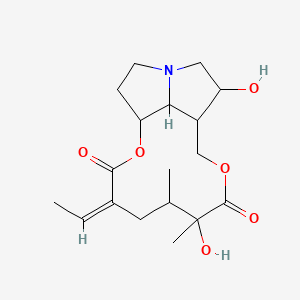

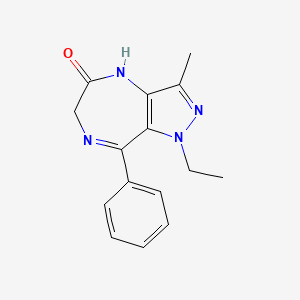

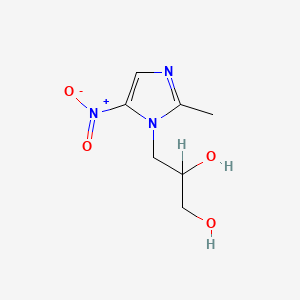

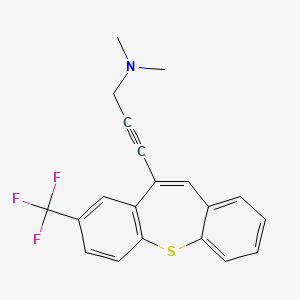

Rosmarinine is a pyrrolizidine alkaloid found in certain species of the Senecio genus, particularly Senecio pleistocephalus . Pyrrolizidine alkaloids are a group of naturally occurring chemical compounds known for their complex structures and diverse biological activities. Rosmarinine is notable for its macrocyclic diester structure, which contributes to its unique chemical properties and biological effects .

科学研究应用

Rosmarinine has a wide range of scientific research applications due to its biological activities:

Chemistry: It is used as a model compound for studying the synthesis and reactivity of pyrrolizidine alkaloids.

Biology: Rosmarinine is investigated for its role in plant defense mechanisms against herbivores.

Industry: Rosmarinine is studied for its potential use in developing natural pesticides and pharmaceuticals.

作用机制

Target of Action

Rosmarinine, a pyrrolizidine alkaloid , is predominantly produced by plants as a defense mechanism against herbivores . .

Mode of Action

It is known that rosmarinic acid, a bioactive phenolic compound commonly found in plants of the lamiaceae and boraginaceae families, is biosynthesized using amino acids tyrosine and phenylalanine via enzyme-catalyzed reactions

Biochemical Pathways

Rosmarinic acid has been shown to have various curative activities, such as anti-inflammatory, antioxidant, anticancer, antimicrobial, and anti-diabetes properties . It is likely that Rosmarinine, being a similar compound, may affect similar biochemical pathways.

Pharmacokinetics

The pharmacokinetic properties of Rosmarinic acid, a compound similar to Rosmarinine, have been studied in rats. After oral administration, it was characterized by rapid absorption, middle-speed elimination, and poor absolute bioavailability . The systemic exposure exhibited a lack of dose proportionality over the dose range from 12.5 to 50 mg kg −1

Result of Action

Rosmarinic acid has shown potent chemoprotective properties . It has been revealed through in vitro and in vivo studies of various inflammatory diseases like arthritis, colitis, and atopic dermatitis . Given the similarity between Rosmarinic acid and Rosmarinine, it is possible that Rosmarinine may have similar molecular and cellular effects.

Action Environment

Environmental factors can significantly affect the action, efficacy, and stability of compounds like Rosmarinine. For instance, the abundance of certain bacteria in desert soils was significantly affected by various environmental factors, including latitude, longitude, altitude, and others

准备方法

Synthetic Routes and Reaction Conditions: Rosmarinine can be synthesized through the hydrolysis of its precursor, rosmarinecine . The process involves basic hydrolysis followed by acetylation to yield 2,7,8-triacetylrosmarinecine. This intermediate is then treated with barium hydroxide to produce rosmarinecine, which can be further modified to obtain rosmarinine . The selective protection of hydroxyl groups at specific positions is crucial for the synthesis, and reagents such as tert-butyldimethylsilyl chloride are commonly used .

Industrial Production Methods: Industrial production of rosmarinine typically involves the extraction of the compound from natural sources, such as Senecio pleistocephalus. The plant material is processed to isolate rosmarinine in good yields. Advanced purification techniques, including chromatography, are employed to obtain the compound in its pure form .

化学反应分析

Types of Reactions: Rosmarinine undergoes various chemical reactions, including oxidation, reduction, and substitution. One notable reaction is the conversion of rosmarinine to senecionine through the elimination of a hydroxyl group, resulting in the formation of a double bond .

Common Reagents and Conditions:

Oxidation: Common oxidizing agents such as potassium permanganate and chromium trioxide can be used to oxidize rosmarinine.

Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are employed to reduce rosmarinine.

Substitution: Substitution reactions often involve reagents like p-toluenesulfonyl chloride and methanesulfonyl chloride.

Major Products: The major products formed from these reactions include various derivatives of rosmarinecine and senecionine, which exhibit different biological activities and chemical properties .

相似化合物的比较

Senecionine: Another pyrrolizidine alkaloid with a similar structure but different biological activities.

Platyphylline: Known for its medicinal properties, platyphylline shares some structural features with rosmarinine but differs in its overall chemical behavior.

Rosmarinine’s unique structure and diverse biological activities make it a compound of significant interest in various fields of scientific research.

属性

IUPAC Name |

(1R,4Z,6R,7R,11S,12S,17R)-4-ethylidene-7,12-dihydroxy-6,7-dimethyl-2,9-dioxa-14-azatricyclo[9.5.1.014,17]heptadecane-3,8-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H27NO6/c1-4-11-7-10(2)18(3,23)17(22)24-9-12-13(20)8-19-6-5-14(15(12)19)25-16(11)21/h4,10,12-15,20,23H,5-9H2,1-3H3/b11-4-/t10-,12+,13-,14-,15-,18-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YEXVXKIMPBHRQR-VFQWDWSUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC=C1CC(C(C(=O)OCC2C(CN3C2C(CC3)OC1=O)O)(C)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C=C\1/C[C@H]([C@@](C(=O)OC[C@H]2[C@@H](CN3[C@H]2[C@@H](CC3)OC1=O)O)(C)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H27NO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

353.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

520-65-0 | |

| Record name | (3Z,5R,6R,9aS,10S,14aR,14bR)-3-Ethylidenedodecahydro-6,10-dihydroxy-5,6-dimethyl[1,6]dioxacyclododecino[2,3,4-gh]pyrrolizine-2,7-dione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=520-65-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | ROSMARININE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NF2N9W4Q5V | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is rosmarinine and where is it found?

A1: Rosmarinine is a pyrrolizidine alkaloid (PA) primarily found in various Senecio plant species. It was first isolated from Senecio rosmarinifolius. [, ] PAs are a class of naturally occurring toxins characterized by a pyrrolizidine nucleus, typically esterified with a necic acid. [, ]

Q2: How is rosmarinine biosynthesized in plants?

A2: Rosmarinine biosynthesis utilizes putrescine as a primary precursor. [, , ] The pathway involves the incorporation of two putrescine molecules, which eventually cyclize to form the pyrrolizidine ring system. [, ] Specifically, rosmarinine biosynthesis likely diverges from other PA pathways during the cyclization of an immonium ion, leading to the formation of isoretronecanol as a key intermediate. [, ]

Q3: What is the role of isoretronecanol in rosmarinine biosynthesis?

A3: Isoretronecanol is a critical intermediate in the biosynthesis of rosmarinine. [] It is formed through the reduction of a 1-formylpyrrolizidine intermediate. This reduction step is stereospecific, with a hydride donor attacking the aldehyde group from a specific direction. [] Isoretronecanol is then hydroxylated with retention of configuration at specific carbon positions to ultimately form rosmarinecine, the necine base of rosmarinine. []

Q4: How efficient are different precursors in rosmarinine biosynthesis?

A4: While putrescine is a key precursor, its incorporation efficiency varies. Studies have shown that N-acetylputrescine is incorporated less efficiently than putrescine into rosmarinine in Senecio pleistocephalus. [] This suggests that the plant might favor direct utilization of putrescine over its acetylated form for rosmarinine biosynthesis. []

Q5: What is the stereochemistry of the enzymatic processes involved in rosmarinecine biosynthesis?

A5: Extensive research using deuterium-labeled putrescine precursors has elucidated the stereospecificity of rosmarinecine formation. The conversion of two putrescine molecules into a 1β-formyl-8α-pyrrolizidine intermediate involves the stereospecific loss of pro-S hydrogens from three of the four amino groups involved. [] Furthermore, formation of the pyrrolizidine ring involves stereospecific removal of a pro-R hydrogen and retention of a pro-S hydrogen on the carbon destined to become C-1 of rosmarinecine. []

Q6: Which other alkaloids are found alongside rosmarinine in Senecio species?

A6: Various Senecio species produce a range of PAs in addition to rosmarinine. These include:

- Senecionine: Found in Senecio triangularis, Senecio taiwanensis, and Senecio vulgaris [, , ].

- Integerrimine: Often co-occurs with senecionine and is found in similar species [, ].

- Platyphylline: Detected in Senecio triangularis and Senecio hadiensis [, ].

- Retrorsine: Identified in Senecio triangularis and Senecio isatideus [, ].

- Triangularine and Neotriangularine: These novel alkaloids were isolated from Senecio triangularis [].

Q7: What is the significance of the pyrrolic nucleus in rosmarinine and other PAs?

A7: The pyrrolic nucleus is thought to be crucial for the biological activity of PAs, including their toxicity. [] Studies suggest that a simple alkylating pyrrole, potentially derived from the metabolism of PAs, could be the biologically active agent. [] This highlights the importance of the pyrrolic structure in understanding the potential adverse effects of these alkaloids.

Q8: Have there been attempts to synthesize rosmarinine or its analogues?

A8: Yes, researchers have explored synthetic routes to rosmarinine and related compounds. One approach successfully yielded (1R,2R,7R,7aS)-1-Hydroxymethyl-2,3,5,6,7,7a-hexahydropyrrolizidine-1,2,7-triol through rosmarinine degradation. [] Efforts to create synthanecines, like Synthanecine A and Synthanecine B, have also been undertaken. [] These synthetic endeavours aim to further investigate the structure-activity relationships and biosynthetic pathways of these alkaloids.

Q9: What analytical techniques are used to study rosmarinine?

A9: Various analytical methods are employed to characterize and quantify rosmarinine and other PAs. These include:

- Nuclear Magnetic Resonance (NMR) spectroscopy: Used for structural elucidation and studying biosynthetic pathways. [, , , ]

- Mass Spectrometry (MS): Employed for identifying and characterizing alkaloids, including electron impact and chemical ionization techniques. [, ]

- Radiolabeling: Using isotopes like 14C and 3H to track the incorporation of precursors into alkaloids and understand their biosynthetic origins. [, , , , ]

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

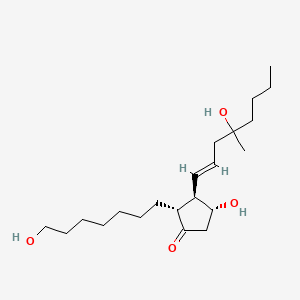

![(2R)-2-[[(2S)-4-methyl-2-[5-(6-oxo-3H-purin-9-yl)pentoxycarbonylamino]pentanoyl]amino]-3-methylsulfanylpropanoic acid](/img/structure/B1680652.png)

![(3R)-7-bromo-3,6-dimethyl-5,10-dihydro-3H-imidazo[2,1-b]quinazolin-2-one](/img/structure/B1680663.png)